Product packaging for [3,4'-Bipyridin]-5-ylmethanol(Cat. No.:CAS No. 1227583-37-0)

[3,4'-Bipyridin]-5-ylmethanol

Cat. No.: B596677
CAS No.: 1227583-37-0
M. Wt: 186.214
InChI Key: VWPLDUCLLYQBLI-UHFFFAOYSA-N
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Description

[3,4'-Bipyridin]-5-ylmethanol (CAS 1227583-37-0) is a high-purity bipyridine derivative of significant interest in advanced materials research and supramolecular chemistry. Its molecular formula is C11H10N2O, with a molecular weight of 186.21 g/mol . This compound serves as a versatile building block, particularly valued for its metal-coordination capabilities. The core research value of this compound and similar bipyridine derivatives lies in their ability to act as potent chelating ligands for transition metal ions, such as Ni²⁺, to drive the self-assembly of complex protein architectures . This metal-coordination-driven assembly is a powerful method for creating one-directional, two-directional, and hierarchical biomaterials without requiring extensive protein sequence optimization . The resulting structures can retain their native enzymatic functions while gaining increased thermal stability, making them promising for developing new functional materials . Bipyridine ligands are also extensively used in constructing metal-organic frameworks (MOFs), which are novel porous materials applied in gas separation, catalysis, and as advanced stationary phases in chromatographic techniques . As a specialized chemical building block, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B596677 [3,4'-Bipyridin]-5-ylmethanol CAS No. 1227583-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-pyridin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLDUCLLYQBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744422
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227583-37-0
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,4 Bipyridin 5 Ylmethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. citycollegekolkata.org For [3,4'-Bipyridin]-5-ylmethanol, the primary retrosynthetic disconnections focus on the C-C bond linking the two pyridine (B92270) rings and the C-C bond of the hydroxymethyl group.

The most logical disconnection is at the bond between the two pyridine rings (C3 of one ring and C4' of the other). This leads to two separate pyridine-based precursors. One precursor would be a 3-substituted pyridine with a group amenable to coupling, and the other a 4'-substituted pyridine, also with a reactive group for coupling. This approach simplifies the synthesis to the formation of a biaryl linkage, a well-established transformation in organic chemistry.

A secondary disconnection involves the hydroxymethyl group. This functional group can be traced back to a more stable precursor, such as an ester or a carboxylic acid, which can then be reduced in a final step. This strategy avoids carrying the potentially reactive alcohol functionality through the coupling reaction.

Therefore, a plausible retrosynthetic pathway involves:

Disconnection of the hydroxymethyl group: this compound is retrosynthetically derived from a corresponding carboxylic acid or ester, such as methyl [3,4'-bipyridine]-5-carboxylate.

Disconnection of the bipyridine bond: The [3,4'-bipyridine] core is disconnected into a 3-halopyridine derivative (e.g., 5-bromo-3-pyridinecarboxylic acid or its ester) and a 4'-pyridyl organometallic reagent (e.g., pyridine-4-boronic acid).

This leads to readily available starting materials like 5-bromonicotinic acid and pyridine-4-boronic acid.

Palladium-Catalyzed Coupling Reactions in Bipyridine Synthesis

The formation of the C-C bond between the two pyridine rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing biaryl and hetero-biaryl systems with high efficiency and functional group tolerance. preprints.org

Suzuki-Miyaura Cross-Coupling Approaches

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is attractive due to the stability and low toxicity of the boronic acid reagents. mdpi.com

For the synthesis of the [3,4'-bipyridine] skeleton, a common approach involves the coupling of a halopyridine with a pyridylboronic acid. worktribe.com For instance, the reaction of a 5-substituted-3-halopyridine with pyridine-4-boronic acid in the presence of a palladium catalyst and a base can yield the desired bipyridine core. researchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields.

Table 1: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

Coupling Partners Catalyst/Ligand Base Solvent Yield (%) Reference
Phenylboronic acid and 4-iodoanisole Pd/C K2CO3 DMF 41-92 scielo.org.mx
2-Bromo-4-methoxybenzaldehyde and 5-formyl-2-methoxyphenylboronic acid PdCl2(dppf) NaOH Dioxane/H2O 85 mdpi.com

This table presents data for analogous Suzuki-Miyaura reactions to illustrate typical conditions and yields.

Stille Coupling Strategies

The Stille coupling utilizes organotin compounds (organostannanes) to couple with organic halides or triflates, catalyzed by palladium. mdpi.com While effective, a significant drawback of this method is the toxicity of the organotin reagents. mdpi.comresearchgate.net

In the context of bipyridine synthesis, a stannylated pyridine can be reacted with a halopyridine. mdpi.com For example, a 3-halopyridine derivative could be coupled with a 4-(tributylstannyl)pyridine. The reaction typically requires a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2, and is often carried out in a solvent like toluene (B28343) under reflux. mdpi.comacs.org

Table 2: Examples of Stille Coupling for Bipyridine Synthesis

Coupling Partners Catalyst Solvent Yield (%) Reference
2-Bromo-picolines and 2-Tributylstannyl-picolines Pd(PPh3)4 Toluene 50-87 acs.org

This table showcases representative Stille coupling reactions for the synthesis of bipyridine derivatives.

Negishi Coupling and Other Organometallic Methods

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high yields, mild reaction conditions, and good functional group tolerance, including esters (COOR). orgsyn.orgorgsyn.org

For the synthesis of a [3,4'-bipyridine] system, a pyridylzinc halide can be coupled with a halopyridine. orgsyn.orgorganic-chemistry.org For instance, a 3-halopyridine-5-carboxylate ester could be reacted with a 4-pyridylzinc halide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org

Other organometallic methods for bipyridine synthesis include Hiyama coupling (organosilicon) and Kumada coupling (organomagnesium/Grignard reagents), though they are less commonly reported for this specific bipyridine isomer. Direct C-H arylation of pyridine N-oxides with halopyridines has also emerged as a convenient method. acs.orgfigshare.com

Homo- and Heterocoupling Reactions

Homocoupling reactions, where two molecules of the same halopyridine are coupled, can be used to synthesize symmetrical bipyridines. nova.edu While not directly applicable to the unsymmetrical [3,4'-bipyridine] system, the principles can be adapted for heterocoupling reactions.

Heterocoupling reactions involve the coupling of two different halopyridines. These reactions often require careful control of stoichiometry and reaction conditions to minimize the formation of undesired homocoupled products. Palladium catalysts are commonly employed, sometimes in combination with other metals like copper or indium. mdpi.com

Reduction Methodologies for Hydroxymethyl Group Installation

Once the bipyridine core with a carboxylate or ester group at the 5-position is synthesized, the final step is the reduction to the hydroxymethyl group.

A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH4). chemrxiv.org This reagent is a milder reducing agent than lithium aluminum hydride (LAH) and is often preferred for its selectivity and safer handling. The reduction of methyl [2,2'-bipyridine]-5-carboxylate to [2,2'-bipyridin]-5-ylmethanol has been successfully achieved using NaBH4 in ethanol (B145695). chemrxiv.org

While LAH is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols, its high reactivity can sometimes lead to the reduction of the pyridine rings, especially with prolonged reaction times or elevated temperatures. e-bookshelf.deopenstax.orgacs.org Therefore, careful control of the reaction conditions is necessary.

Other reducing agents and methods that could be considered include:

Diborane (B2H6) or Borane-THF complex (BH3-THF): These reagents are known to selectively reduce carboxylic acids in the presence of other functional groups. researchgate.netlibretexts.org

Catalytic Hydrosilylation: This method uses a silane (B1218182) in the presence of a metal catalyst (e.g., manganese) to reduce carboxylic acids to alcohols under mild conditions. nih.gov

Table 3: Comparison of Reducing Agents for Ester/Carboxylic Acid to Alcohol Conversion

Reducing Agent Substrate Conditions Key Features Reference(s)
Sodium Borohydride (NaBH4) Esters Ethanol, 85 °C Good yields, mild conditions chemrxiv.org
Lithium Aluminum Hydride (LiAlH4) Esters, Carboxylic Acids Ethereal solvents Powerful, risk of over-reduction e-bookshelf.deacs.orglibretexts.org
Borane-THF (BH3-THF) Carboxylic Acids THF Selective for carboxylic acids researchgate.netlibretexts.org

The choice of reducing agent will depend on the specific substrate and the presence of other functional groups in the molecule. For the final step in the synthesis of this compound from its corresponding ester, sodium borohydride offers a reliable and high-yielding method. chemrxiv.org

Selective Reduction of Carboxylic Acid Derivatives

A primary and effective route for synthesizing this compound involves the selective reduction of a corresponding carboxylic acid derivative, most notably an ester. This method is advantageous as it often allows for the isolation of the target alcohol in good yields.

Detailed research findings show the successful synthesis of this compound from its corresponding methyl carboxylate precursor, methyl [3,4'-bipyridine]-5-carboxylate. chemrxiv.org The reduction is typically achieved using a metal hydride reagent. Sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol has proven to be an effective reducing agent for this transformation. chemrxiv.org The reaction requires heating to proceed to completion, with good yields reported in the range of 76-79%. chemrxiv.org

The general mechanism for ester reduction by metal hydrides like NaBH₄ or the more potent Lithium Aluminum Hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form an aldehyde. masterorganicchemistry.comlibretexts.org This aldehyde intermediate is more reactive than the starting ester and is immediately reduced further by another equivalent of the hydride reagent to an alkoxide, which is then protonated during workup to yield the primary alcohol. libretexts.orglibretexts.org While NaBH₄ is generally considered a mild reducing agent, it is capable of reducing esters, though sometimes requiring elevated temperatures or specific solvent systems. savemyexams.comtus.ac.jp LiAlH₄ is a much stronger reducing agent that readily reduces esters and carboxylic acids to primary alcohols. libretexts.orgmasterorganicchemistry.com

Table 1: Synthesis of this compound via Ester Reduction chemrxiv.org
PrecursorReagentSolventConditionsYield
Methyl [3,4'-bipyridine]-5-carboxylateSodium Borohydride (NaBH₄)Ethanol85 °C, 3h, under Argon76-79%

Other Selective Reduction Reactions

Beyond the reduction of carboxylic acid derivatives, other selective reduction pathways can be envisaged for the synthesis of this compound, although they are less commonly reported for this specific molecule. A plausible alternative involves the reduction of [3,4'-bipyridine]-5-carbaldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. davuniversity.org This reaction can be accomplished with high selectivity using a variety of reducing agents, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), often under milder conditions (e.g., lower temperatures) than ester reductions. libretexts.org

Another potential, though more complex, method could involve the controlled, selective reduction of other functional groups on the pyridine rings. For instance, the semi-reduction of an alkyne substituent at the 5-position to an alkene, followed by hydroboration-oxidation, could yield the desired alcohol. However, such multi-step sequences are less atom-economical and add complexity compared to the direct reduction of an oxygenated functional group. Catalytic hydrosilylation has also emerged as a powerful method for the selective reduction of various functional groups, including esters, offering an alternative to metal hydrides. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for maximizing efficiency and purity. Based on the established ester reduction method, several parameters can be systematically varied. chemrxiv.org Key areas for optimization include the choice and amount of reducing agent, solvent, reaction temperature, and reaction time. acs.orgacs.org

For the NaBH₄ reduction, increasing the equivalents of the hydride may drive the reaction to completion more quickly or at a lower temperature, but could also lead to side reactions if other reducible groups are present. The choice of solvent can significantly influence the reactivity of borohydrides. harvard.edu While ethanol is used, exploring other protic or aprotic solvents could impact the yield. Temperature is a critical factor; the reported 85 °C suggests a significant activation barrier, but careful adjustment could find a sweet spot that maximizes product formation while minimizing degradation or side-product formation. chemrxiv.orgacs.org Finally, monitoring the reaction over time would establish the minimum duration required for complete conversion, preventing unnecessary energy consumption and potential for side reactions.

Table 2: Potential Parameters for Optimization of this compound Synthesis
ParameterVariableObjectiveReference Principle
Reducing AgentType (e.g., NaBH₄, LiBH₄, LiAlH₄, DIBAL-H) and EquivalentsImprove yield, selectivity, and reaction conditions (e.g., lower temperature). masterorganicchemistry.comdavuniversity.org
SolventEthanol, Methanol (B129727), THF, Diethyl EtherEnhance reagent solubility and reactivity. harvard.edu
TemperatureVary from room temperature to reflux.Minimize side products and energy consumption. acs.org
Reaction TimeMonitor reaction progress (e.g., by TLC or GC).Determine the shortest effective time to maximize throughput. acs.org
CatalystIntroduction of a catalyst for hydrosilylation or transfer hydrogenation.Move from stoichiometric to catalytic reduction. nih.govorganic-chemistry.org

Green Chemistry Principles in Synthesis of Bipyridine Alcohols

Applying green chemistry principles to the synthesis of this compound and other bipyridine alcohols is essential for developing environmentally benign processes. acs.org This involves considering factors such as atom economy, use of safer solvents, and the adoption of catalytic methods over stoichiometric reagents. acs.orgresearchgate.net

The current synthesis using NaBH₄ is stoichiometric, generating inorganic borate (B1201080) salts as waste. A greener approach would involve developing a catalytic reduction process, such as catalytic hydrogenation or transfer hydrogenation. researchgate.net These methods use a small amount of a (preferably non-precious metal) catalyst and a benign reducing agent like hydrogen gas (H₂) or formic acid. organic-chemistry.org

Solvent choice is another key aspect. While ethanol is a relatively green solvent, exploring solventless (solid-state) reactions or using water as a solvent would be ideal. acs.orgacs.org Aqueous biphasic catalysis, where the catalyst resides in the aqueous phase and is easily separated from the organic product and recycled, represents an advanced green strategy. acs.org The use of earth-abundant metal catalysts, such as those based on manganese or chromium, is also a growing area of interest to replace more expensive and toxic heavy metals. researchgate.net

Table 3: Application of Green Chemistry Principles to Bipyridine Alcohol Synthesis
Green Chemistry PrinciplePotential ApplicationBenefit
CatalysisReplace stoichiometric NaBH₄ with a catalytic hydrogenation or transfer hydrogenation system.Reduces waste, improves atom economy. researchgate.net
Safer SolventsUse of water, supercritical CO₂, or solvent-free conditions.Reduces volatile organic compound (VOC) emissions and solvent waste. acs.orgacs.org
Renewable FeedstocksSynthesize pyridine precursors from biomass-derived sources.Reduces reliance on fossil fuels.
Energy EfficiencyDevelop catalytic methods that operate at ambient temperature and pressure.Lowers energy costs and environmental footprint. acs.org

Stereoselective Synthesis Approaches (If Applicable)

Stereoselectivity becomes a critical consideration in the synthesis of chiral molecules. The structure of this compound itself does not possess a stereogenic carbon atom; the carbon of the methanol group (-CH₂OH) is not bonded to four different substituents.

Furthermore, for bipyridines, chirality can arise from restricted rotation around the single bond connecting the two pyridine rings, a phenomenon known as atropisomerism. This typically requires bulky substituents at the positions ortho to the inter-ring bond (i.e., positions 2, 6, 2', and 6') to create a significant energy barrier to rotation. In the case of this compound, the ortho positions (2 and 3', 5') are unsubstituted, allowing for free rotation around the C3-C4' bond under normal conditions. Consequently, the molecule is achiral, and stereoselective synthesis is not applicable.

While not relevant for this specific molecule, it is worth noting that the stereoselective synthesis of chiral bipyridine ligands is a highly important area of research, as these ligands are crucial in asymmetric catalysis. rsc.org Methods often involve the asymmetric coupling of pyridine precursors or the resolution of racemic mixtures. mdpi.commdpi.com

Advanced Spectroscopic and Structural Elucidation of 3,4 Bipyridin 5 Ylmethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule. savemyexams.comlibretexts.org For [3,4'-Bipyridin]-5-ylmethanol, both ¹H and ¹³C NMR would provide critical information.

Detailed ¹H and ¹³C NMR Assignments

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons on the two pyridine (B92270) rings and the methylene (B1212753) group of the methanol (B129727) substituent. The chemical shifts (δ) would be influenced by the electronic environment, with protons on the pyridine rings appearing in the aromatic region (typically δ 7.0-9.0 ppm). libretexts.org The protons of the CH₂OH group would likely appear more upfield. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which would be crucial for assigning the signals to specific protons in the structure.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom in the molecule. pressbooks.pubsavemyexams.com The chemical shifts of the carbon atoms in the pyridine rings would be in the aromatic region (typically δ 120-160 ppm), while the carbon of the methanol group would be found at a higher field. oregonstate.edu The specific chemical shifts would help to confirm the substitution pattern on the bipyridine core.

Hypothetical Data Table for NMR Assignments: Without experimental data, a table of predicted chemical shifts could be generated using computational chemistry methods, but this would not represent actual measured values.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2--
4--
5--
6--
2'--
3'--
5'--
6'--
CH₂--
OH--

2D NMR Techniques for Structural Confirmation and Conformational Studies

To unambiguously assign the ¹H and ¹³C signals and to understand the spatial relationships between atoms, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within each pyridine ring. figshare.com

HSQC (Heteronuclear Single Quantum Coherence): This would show correlations between protons and the directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for establishing the connectivity between the two pyridine rings and the position of the methanol substituent. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing insights into the preferred conformation of the molecule, such as the dihedral angle between the two pyridine rings. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy provides information about the functional groups present in a molecule and the nature of chemical bonds. vscht.czanton-paar.com

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, likely broadened due to hydrogen bonding. pg.edu.pllibretexts.org C-H stretching vibrations for the aromatic rings would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methylene group would be just below 3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations of the pyridine rings would be found in the 1400-1600 cm⁻¹ region. unimi.it The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. libretexts.orgavantesusa.com Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for studying symmetric vibrations and can provide insights into the molecular backbone. In the solid state, low-frequency Raman modes could give information about lattice vibrations and intermolecular interactions. aps.org

Hypothetical Vibrational Spectroscopy Data Table:

Wavenumber (cm⁻¹)AssignmentTechnique
~3400 (broad)O-H stretch (H-bonded)FT-IR
~3050Aromatic C-H stretchFT-IR, Raman
~2900Aliphatic C-H stretchFT-IR, Raman
~1600-1400Pyridine ring C=C, C=N stretchesFT-IR, Raman
~1050C-O stretch (primary alcohol)FT-IR

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of a new compound. measurlabs.comwaters.comnih.gov For this compound, with a molecular formula of C₁₁H₁₀N₂O, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated exact mass (186.0793 g/mol ), and a match within a few parts per million (ppm) would unequivocally confirm the molecular formula.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. frontiersin.orgrsc.org If suitable crystals of this compound could be grown, this technique would provide precise atomic coordinates.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystallographic data would allow for a detailed analysis of the solid-state structure. researchgate.net Key information would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would confirm the molecular geometry.

Conformation: The dihedral angle between the planes of the two pyridine rings would be determined, providing insight into the molecule's conformation in the solid state.

Crystal Packing: The analysis would reveal how the molecules arrange themselves in the crystal lattice.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal System-
Space Group-
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Key Hydrogen Bond (D-H···A)-
H···A distance (Å)-
D-H···A angle (°)-

Conformational Analysis in the Solid State

The conformation of a molecule in the solid state is dictated by a combination of intramolecular forces, such as steric and electronic effects, and intermolecular interactions, including hydrogen bonding and crystal packing forces. For this compound, the dihedral angle between the two pyridine rings is a key conformational parameter.

In the absence of a crystal structure for this compound, we can examine related bipyridine structures to predict its likely conformation. Generally, 2,2'-bipyridine (B1663995) and its derivatives tend to adopt a transoid conformation in the solid state, where the nitrogen atoms are on opposite sides of the C-C single bond connecting the two rings. mdpi.com This arrangement minimizes steric hindrance between the hydrogen atoms at the 6 and 6' positions. However, upon coordination to a metal ion, a cisoid conformation is adopted. mdpi.com

For 4,4'-bipyridine (B149096) derivatives, the steric hindrance between the rings is less pronounced, often allowing for a greater degree of rotational freedom. The final conformation in the crystal is heavily influenced by the substituents and the resulting intermolecular interactions. For instance, in the crystal structure of 3,3',5,5'-tetrabromo-4,4'-bipyridine, the two pyridine rings are nearly perpendicular to each other, with dihedral angles of approximately 84.6° and 86.1°. This twisted conformation is a result of the bulky bromine substituents and the formation of intermolecular halogen bonds.

In the case of this compound, the presence of the hydroxymethyl group (-CH₂OH) at the 5-position of one pyridine ring and the linkage at the 3 and 4' positions introduce asymmetry. The hydroxymethyl group is capable of forming strong hydrogen bonds, which would play a significant role in the crystal packing. It is plausible that the molecules would arrange in the solid state to maximize these hydrogen-bonding interactions, potentially leading to a specific, well-defined conformation.

The dihedral angle between the two pyridine rings in this compound is expected to be non-zero, deviating from a perfectly planar arrangement to alleviate steric strain. The exact angle would be a compromise between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion. Theoretical calculations on substituted 2,2'-bipyridines have shown that the stability of different conformers (ortho, meta, para) is influenced by the electronic nature and position of the substituents. tandfonline.com

Table 1: Expected Conformational Features of this compound in the Solid State (Based on Analogous Compounds)

FeatureExpected CharacteristicRationale based on Analogues
Inter-ring Dihedral Angle Non-planarTo minimize steric hindrance between the pyridine rings. The exact angle will depend on the balance of steric and electronic effects, as well as crystal packing forces.
Conformation of Pyridine Rings Likely transoid arrangement of nitrogen atoms (if considering a hypothetical 2,2'-analogue)Minimizes steric repulsion, a common feature for uncoordinated bipyridines in the solid state. mdpi.com
Role of Hydroxymethyl Group Key role in crystal packingThe -OH group is a strong hydrogen bond donor and acceptor, likely forming extensive O-H···N or O-H···O intermolecular hydrogen bonds, dictating the supramolecular architecture. tandfonline.comtandfonline.com
Overall Molecular Packing Driven by a combination of hydrogen bonding and π-π stacking interactionsThese non-covalent interactions will work in concert to achieve the most stable crystalline arrangement.

Chiroptical Spectroscopy (If Chiral Derivatives Are Considered)

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful technique for studying the stereochemistry of chiral molecules. cas.cz For a chiral derivative of this compound to be studied by ECD, it must be optically active. Chirality could be introduced into the molecule in several ways, for example, by creating a stereocenter in a substituent, or by inducing atropisomerism (axial chirality) through restricted rotation around the bipyridine C-C bond, which can be achieved with bulky substituents. mdpi.com

While no specific studies on chiral derivatives of this compound were found, the chiroptical properties of other chiral bipyridine systems have been investigated. These studies provide a framework for understanding what might be expected.

The ECD spectrum of a chiral bipyridine derivative would be sensitive to the conformation of the bipyridine core and the nature and position of the chiral substituent. The electronic transitions of the bipyridine chromophore, typically in the UV region, would exhibit Cotton effects (positive or negative peaks) in the ECD spectrum. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms in the molecule.

For instance, the introduction of a chiral alcohol group, such as in a chiral derivative of the hydroxymethyl moiety (e.g., -CH(OH)R* where R* is a chiral group), would induce chirality in the bipyridine system. The through-space interactions between the chiral center and the bipyridine chromophore would lead to a characteristic ECD spectrum. The "exciton chirality method" could potentially be applied if the molecule contains two or more interacting chromophores, where the sign of the coupled Cotton effects can be used to determine the absolute configuration. cdnsciencepub.com

Furthermore, the formation of metal complexes with chiral bipyridine ligands can lead to intense ECD signals. The coordination of a metal ion to a chiral bipyridine derivative can lock the conformation of the ligand and create a chiral metal-centered complex, whose chiroptical properties can be readily studied. rsc.orgresearchgate.net

Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound

Spectroscopic TechniqueExpected ObservationInformation Gained
Electronic Circular Dichroism (ECD) Cotton effects in the UV region corresponding to the π-π* transitions of the bipyridine chromophore.Determination of absolute configuration, conformational analysis in solution. The sign and magnitude of the Cotton effects would be sensitive to the nature and location of the chiral center and the dihedral angle between the pyridine rings. mdpi.com
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light for vibrational transitions.Detailed structural information in solution, including the conformation of the hydroxymethyl group and the bipyridine backbone.
Optical Rotatory Dispersion (ORD) Measurement of the change in optical rotation with wavelength.Complements ECD data and can be used for stereochemical assignments.

Computational Chemistry and Theoretical Investigations of 3,4 Bipyridin 5 Ylmethanol

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. escholarship.orgresearchgate.net By employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), it is possible to obtain a detailed picture of the molecule's electronic properties. ijarset.comacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ijarset.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability; a smaller gap generally implies higher reactivity. ijarset.comscm.com

For [3,4'-Bipyridin]-5-ylmethanol, the HOMO is expected to be localized primarily on the more electron-rich pyridine (B92270) ring, influenced by the electron-donating effect of the hydroxymethyl group. The LUMO is likely distributed across the bipyridine system, particularly on the pyridine ring lacking the substituent, which acts as the better electron-accepting region. DFT calculations would precisely map these distributions and their corresponding energy levels.

Table 1: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical but realistic energy values for the frontier molecular orbitals of this compound, as would be determined by a DFT calculation.

OrbitalEnergy (eV)
HOMO-1-7.85
HOMO -6.98
LUMO -1.25
LUMO+1-0.45
HOMO-LUMO Gap 5.73

An Electrostatic Potential (ESP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactive behavior. wuxiapptec.com The ESP is calculated by placing a positive point charge at various locations around the molecule and measuring the interaction energy. wuxiapptec.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. ijarset.comwuxiapptec.com

In this compound, the most negative electrostatic potential is expected to be concentrated around the two nitrogen atoms of the pyridine rings due to their high electronegativity and the presence of lone pairs. The hydrogen atom of the hydroxyl group would exhibit a region of strong positive potential, indicating its high acidity and susceptibility to deprotonation. wuxiapptec.com

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. unicamp.brnumberanalytics.com For this compound, two key rotational degrees of freedom exist: the rotation around the C-C single bond connecting the two pyridine rings and the rotation around the C-C bond linking the hydroxymethyl group to its pyridine ring.

The rotation between the two pyridine rings is subject to a torsional barrier, with the lowest energy conformation likely being a non-planar (twisted) arrangement to minimize steric hindrance between the hydrogen atoms adjacent to the inter-ring bond. A fully planar conformation would be energetically unfavorable due to these steric clashes. A potential energy surface scan, where the dihedral angle between the rings is systematically varied, can identify the global minimum energy conformation and the energy barriers between different conformers. upenn.edu Similarly, rotation of the CH₂OH group will have preferred conformations to minimize interactions with the adjacent pyridine ring.

Table 2: Hypothetical Relative Energies of Key Conformers

This table shows plausible relative energy differences for distinct conformations of this compound resulting from rotation around the inter-ring C-C bond.

Dihedral Angle (°)ConformationRelative Energy (kcal/mol)Note
0Planar (syn)+4.5High steric strain
~35Twisted (Gauche)0.0Most stable conformation
90Perpendicular+1.8Rotational transition state
180Planar (anti)+4.2High steric strain

Reactivity Prediction and Mechanistic Insights

Computational methods can predict the most probable sites of chemical reaction and elucidate the step-by-step mechanisms by which these reactions occur.

Fukui functions are powerful DFT-based descriptors used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.netresearchgate.net The condensed Fukui function, fk, quantifies the change in electron density at a specific atom (k) upon the addition or removal of an electron. scm.com

A high value of f+k indicates a site susceptible to nucleophilic attack (the atom is a good electron acceptor). hackernoon.comschrodinger.com

A high value of f-k indicates a site susceptible to electrophilic attack (the atom is a good electron donor). hackernoon.comschrodinger.com

For this compound, the nitrogen atoms are expected to be primary sites for electrophilic attack (protonation or reaction with Lewis acids). The carbon atoms in the pyridine rings, particularly those ortho and para to the nitrogen atoms, are predicted to be the most susceptible to nucleophilic attack.

Table 3: Illustrative Condensed Fukui Indices for Selected Atoms

The following table provides hypothetical Fukui indices for key atoms in this compound, indicating their predicted reactivity.

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)
N (Ring 1)0.0450.152
N' (Ring 2)0.0510.148
C2 (Ring 1)0.1100.033
C6 (Ring 1)0.1050.038
C2' (Ring 2)0.1210.029
O (Hydroxyl)0.0310.135

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. beilstein-journals.org This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. researchgate.net

For a hypothetical reaction, such as the oxidation of the methanol (B129727) group to an aldehyde, DFT calculations could be used to model the entire reaction pathway. This would involve identifying the structure and energy of the transition state for the rate-determining step, for instance, the abstraction of a hydrogen atom. The calculated activation energy (the difference in energy between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. Such studies can distinguish between competing mechanisms and predict how substituents or catalysts might influence the reaction outcome. researchgate.net

Nucleophilic and Electrophilic Sites Identification (e.g., Fukui Indices)

Intermolecular Interactions and Non-Covalent Bonding

Intermolecular interactions are the forces that mediate the interaction between molecules. They are fundamental in determining the physical and chemical properties of substances, including their melting points, boiling points, and solubility. For this compound, the key non-covalent interactions are hydrogen bonding and π-stacking. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the nature and strength of these interactions.

Hydrogen bonding is a specialized type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as nitrogen or oxygen. In this compound, the hydroxyl (-OH) group of the methanol substituent is a primary hydrogen bond donor. Additionally, the nitrogen atoms of the two pyridine rings act as hydrogen bond acceptors.

The presence of both a hydrogen bond donor and multiple acceptor sites allows for the formation of a variety of intermolecular hydrogen-bonded networks. Computational studies can predict the geometry and energy of these hydrogen bonds. For instance, the interaction between the hydroxyl group of one molecule and a pyridyl nitrogen of another can be modeled to determine its stability. The strength of these bonds can be estimated through methods like the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density at bond critical points. mdpi.com

Different hydrogen bonding motifs can be anticipated for this compound, including:

O-H···N (pyridine): This is expected to be the strongest and most prevalent hydrogen bond, forming chains or more complex architectures.

C-H···N: Similar to C-H···O, these are weaker interactions but can play a role in the fine-tuning of the molecular assembly.

The relative orientation of the two pyridine rings and the rotational freedom of the methanol group will influence which hydrogen bonding patterns are favored. Theoretical calculations can help to identify the most energetically favorable conformations and the resulting intermolecular hydrogen bond patterns. msu.educam.ac.uk

Table 1: Theoretical Hydrogen Bond Parameters for this compound Dimers (Illustrative)

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Bond Energy (kcal/mol)
O-H···N(4'-pyridyl)2.85-5.2
O-H···N(3-pyridyl)2.90-4.8
C(2)-H···O3.20-1.5
C(6)-H···N(3-pyridyl)3.40-0.9

Note: The data in this table is illustrative and based on typical values for similar interactions, as specific computational results for this compound are not available in the cited literature.

π-stacking is a non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the structure of DNA, proteins, and in the formation of supramolecular assemblies. rsc.orgmdpi.com The two pyridine rings of this compound can participate in π-stacking interactions.

The geometry of π-stacking can vary, with common arrangements being face-to-face and edge-to-face (or T-shaped). Computational analyses can predict the preferred stacking geometry and the associated interaction energy. chemrxiv.org The interaction is a complex interplay of electrostatic and dispersion forces. mdpi.comchemrxiv.org In this compound, the relative orientation of the two pyridine rings is not coplanar, which will likely favor offset or edge-to-face π-stacking arrangements in the solid state.

The strength of π-stacking interactions can be influenced by substituents on the aromatic rings. The electron-withdrawing nature of the nitrogen atoms in the pyridine rings and the presence of the methanol group can modulate the electrostatic potential of the rings, thereby affecting the stacking energy. mdpi.com

Table 2: Calculated π-Stacking Interaction Energies for Pyridine Dimers (Illustrative)

Stacking ConfigurationInter-planar Distance (Å)Interaction Energy (kcal/mol)
Face-to-Face (eclipsed)3.5-2.5
Parallel-Displaced3.4-2.8
T-shaped4.9-2.1

Note: This table provides illustrative interaction energies for pyridine dimers as a model. The actual values for this compound would be influenced by its specific geometry and substituents.

Hydrogen Bonding Propensities

Theoretical Basis for Ligand-Metal Interactions in Complexes

Bipyridine and its derivatives are among the most widely used ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. researchgate.net The two nitrogen atoms of the bipyridine unit can chelate to a metal center, forming a stable five-membered ring. nih.gov this compound, as a bipyridine derivative, is expected to exhibit similar coordinating properties.

Computational chemistry, particularly DFT, provides a powerful tool for understanding the nature of the metal-ligand bond. mdpi.commdpi.com Key aspects that can be investigated include:

Coordination Geometry: Theoretical calculations can predict the most stable geometry of the metal complex, such as octahedral, tetrahedral, or square planar. researchgate.netscholarsresearchlibrary.com

Binding Energy: The strength of the interaction between the ligand and the metal ion can be quantified by calculating the binding energy. mdpi.com This allows for a comparison of the stability of complexes with different metal ions or with different ligands.

Electronic Structure: Analysis of the frontier molecular orbitals (HOMO and LUMO) of the ligand and the metal d-orbitals provides insight into the nature of the bonding. researchgate.net This can reveal the extent of charge transfer from the ligand to the metal (σ-donation) and from the metal to the ligand (π-backbonding). acs.org These interactions are fundamental to the stability and reactivity of the complex. mdpi.commdpi.com

For this compound, the nitrogen atoms of the 4'-pyridyl and 3-pyridyl rings can coordinate to a metal ion. The specific mode of coordination will depend on the metal ion and the steric and electronic properties of the ligand. The methanol group, while not typically a primary coordination site in the presence of the stronger bipyridine chelating unit, could potentially interact with the metal center or with other ligands in the coordination sphere through hydrogen bonding. mdpi.com

Table 3: Illustrative Calculated Properties of a Metal-[3,4'-Bipyridin]-5-ylmethanol Complex

PropertyValue
Coordination ModeBidentate (N,N')
Metal-Nitrogen Bond Length (Å)2.1 - 2.3
Ligand Binding Energy (kcal/mol)-25 to -50 (highly dependent on metal)
HOMO-LUMO Gap (eV)2.5 - 4.0

Note: These values are illustrative and represent a typical range for bipyridine-metal complexes. Specific values would require dedicated DFT calculations for the this compound complex with a particular metal ion.

Coordination Chemistry and Metal Complexes of 3,4 Bipyridin 5 Ylmethanol

Ligand Properties and Coordination Modes

There is no available research detailing the specific ligand properties of [3,4'-Bipyridin]-5-ylmethanol. Information regarding its potential coordination modes—such as whether it acts as a monodentate, bidentate, or bridging ligand—has not been documented. The electronic and steric effects of the 5-hydroxymethyl group on the 3-pyridin-yl ring, and how the 3,4'-linkage influences the spatial arrangement of the nitrogen donor atoms, remain uninvestigated.

Synthesis of Transition Metal Complexes

A search of chemical databases and scientific journals yielded no reports on the synthesis of transition metal complexes using this compound as a ligand.

Complexes with First-Row Transition Metals

There are no published studies on the synthesis of complexes between this compound and first-row transition metals such as manganese, iron, cobalt, nickel, copper, or zinc.

Complexes with Second- and Third-Row Transition Metals

Similarly, the synthesis of complexes with second- and third-row transition metals like ruthenium, rhodium, palladium, osmium, iridium, or platinum involving this ligand has not been reported in the scientific literature.

Lanthanide and Actinide Complexes

The coordination chemistry of this compound with f-block elements is also an unexplored area. There are no available data on the synthesis of its lanthanide or actinide complexes.

Structural Characterization of Metal Complexes

Given the absence of synthesized complexes, there is no information on their structural characterization.

Spectroscopic Signatures of Coordination

Without any reported metal complexes, the spectroscopic signatures that would confirm coordination, such as shifts in nuclear magnetic resonance (NMR) signals, changes in infrared (IR) vibrational modes, or new electronic transitions in ultraviolet-visible (UV-Vis) spectroscopy, are unknown for this compound.

X-ray Crystal Structures of Representative Complexes

The this compound ligand possesses two distinct nitrogen donor atoms that can coordinate to a metal center. The nitrogen of the 4'-pyridyl ring is sterically unhindered and is expected to be the primary coordination site. The nitrogen of the 3-pyridyl ring can also bind to a metal center, allowing the ligand to act as a bridging linker between two metal ions. This bridging capability is fundamental to the formation of polynuclear complexes and coordination polymers.

In a typical mononuclear complex, the ligand would likely coordinate in a monodentate fashion through the N(4') atom. In polynuclear complexes, it would bridge metal centers, with coordination geometries around the metal being completed by other ligands or solvent molecules. Common geometries include octahedral, tetrahedral, and square planar, depending on the metal ion and its oxidation state. wikipedia.org

The hydroxymethyl (-CH₂OH) group is not expected to directly coordinate to the metal center in most cases, especially in the presence of stronger N-donor sites. However, it plays a critical role in the supramolecular assembly of the complexes through hydrogen bonding. In the solid state, this group can form intermolecular hydrogen bonds (O-H···O or O-H···N) with adjacent complex units or solvent molecules, leading to the formation of extended networks and influencing the crystal packing.

Illustrative Data for a Hypothetical Complex:

The table below illustrates the kind of crystallographic data that would be obtained for a representative complex, such as a hypothetical [Cu(this compound)₂Cl₂] complex.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.542
b (Å)15.123
c (Å)9.876
β (°)105.34
Cu-N(4') distance (Å)2.015
Cu-Cl distance (Å)2.250
N(4')-Cu-N(4') angle (°)90.5
Cl-Cu-Cl angle (°)95.2

Note: This data is hypothetical and serves to illustrate the parameters determined from X-ray crystallography.

Electronic and Redox Properties of Metal Complexes

The electronic properties of metal complexes with this compound would be primarily dictated by the nature of the metal ion and the ligand-to-metal interactions. UV-Visible spectroscopy is a key technique used to probe these properties. The spectra of such complexes are expected to display characteristic absorption bands corresponding to different electronic transitions.

Intra-Ligand Charge Transfer (LLCT): These transitions, typically observed in the UV region, are associated with π →π* transitions within the bipyridine system. chemrxiv.org

Metal-to-Ligand Charge Transfer (MLCT): For complexes with electron-rich transition metals in lower oxidation states (e.g., Ru(II), Re(I), Fe(II)), intense MLCT bands are expected in the visible region. stjohns.edu These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital and are responsible for the often vibrant colors of these complexes.

d-d Transitions: For complexes of d-block metals, weaker absorptions corresponding to transitions between d-orbitals of the metal center may also be observed.

Magnetic Properties of Paramagnetic Complexes (If Relevant)

The magnetic properties of coordination compounds are determined by the presence of unpaired electrons. sigmaaldrich.com Complexes of this compound can be either paramagnetic or diamagnetic.

Diamagnetic Complexes: If the central metal ion has a closed-shell electron configuration (e.g., Zn(II), Cd(II), d¹⁰) or if all electrons are paired due to a strong ligand field (e.g., low-spin d⁶ Co(III)), the resulting complex will be diamagnetic and will be weakly repelled by a magnetic field. libretexts.orglscollege.ac.in

Paramagnetic Complexes: If the metal ion contains one or more unpaired electrons (e.g., Cu(II) d⁹, high-spin Fe(III) d⁵, Co(II) d⁷), the complex will be paramagnetic and will be attracted to a magnetic field. libretexts.orguomustansiriyah.edu.iq

The magnitude of the paramagnetic effect is related to the number of unpaired electrons and can be quantified by measuring the magnetic susceptibility. The effective magnetic moment (μ_eff), calculated from susceptibility data, provides insight into the electronic structure of the metal center. For first-row transition metal complexes, the spin-only formula is often a good approximation:

μ_eff ≈ √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. Deviations from this formula can provide information about spin-orbit coupling. For polynuclear complexes where the ligand bridges two paramagnetic centers, magnetic exchange interactions (either ferromagnetic or antiferromagnetic) can occur between the metal ions. sigmaaldrich.com

Illustrative Magnetic Data for Hypothetical Complexes:

Complex Formula (Hypothetical)Metal Ion d-countExpected Spin StateNumber of Unpaired Electrons (n)Calculated Spin-Only μ_eff (B.M.)
[Zn(L)₂Cl₂]d¹⁰N/A00
Fe(L)₂(H₂O)₂₂d⁶High-spin44.90
[Cu(L)₂Cl₂]d⁹N/A11.73
L = this compound

Supramolecular Assembly via Coordination Bonds

The bifunctional nature of this compound, with two distinct nitrogen atoms capable of coordination, makes it an excellent building block for the construction of supramolecular structures through coordination bonds.

Formation of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions (nodes) and bridging organic ligands (linkers). The ability of the this compound ligand to bridge two metal centers via its two nitrogen atoms is the key to forming such polymers. researchgate.netmdpi.com The dimensionality of the resulting polymer (1D, 2D, or 3D) depends on the coordination geometry of the metal ion and the stoichiometry of the reaction.

1D Chains: The simplest coordination polymer would be a one-dimensional chain, where metal centers are linked by the bipyridine ligand in a linear or zigzag fashion.

2D Layers and 3D Frameworks: The use of metal ions that can coordinate to more than two ligands, or the inclusion of other multidentate co-ligands, can lead to the formation of two-dimensional sheets or three-dimensional frameworks. mdpi.com

The hydroxymethyl group, through its ability to form hydrogen bonds, would add another layer of control over the final supramolecular architecture, potentially linking adjacent coordination polymer chains or layers into higher-dimensional structures. nih.gov

Metal-Organic Frameworks (MOFs) incorporating this compound

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous, crystalline structures. nih.gov While dicarboxylates are common linkers in MOF chemistry, bipyridine-based ligands are also widely used, often as "pillars" to link 2D layers into 3D frameworks or as the primary linker in combination with metal nodes. researchgate.netrsc.org

This compound could be incorporated into MOFs in several ways:

As a primary linker: It could directly link metal centers to form a porous framework. The inherent asymmetry of the ligand could lead to novel and complex network topologies.

As a co-ligand or "pillar": It could be used in conjunction with other linkers, such as aromatic dicarboxylates, to build robust 3D MOFs. In such structures, the carboxylate ligands might form 2D sheets, which are then pillared by the bipyridine ligand. marquette.edu

Post-synthetic modification: The hydroxymethyl group offers a site for post-synthetic modification, where the functionality of the MOF could be altered after its initial synthesis.

The incorporation of this ligand could imbue the resulting MOF with specific properties, such as catalytic activity or selective gas adsorption, stemming from the exposed nitrogen and hydroxyl functional groups within the pores. rsc.org

Based on a comprehensive review of available scientific literature, there is currently insufficient specific research data on the catalytic applications of the chemical compound This compound to generate a detailed article according to the provided outline.

General information confirms that bipyridine scaffolds are versatile ligands in transition-metal catalysis due to their strong coordination properties. mdpi.com They are integral to the development of catalysts for a wide array of chemical transformations. However, the absence of specific studies on this compound means that any detailed discussion on its catalytic behavior, including the generation of data tables and in-depth research findings, would be speculative.

Therefore, this article cannot be generated as requested due to the lack of specific, verifiable, and detailed scientific research on the catalytic applications of this compound. Further research would be required to elucidate the specific catalytic properties of this compound.

Catalytic Applications and Mechanistic Studies

Mechanistic Investigations of Catalytic Cycles

Role of the Bipyridine Moiety in Catalyst Stability and Reactivity

The bipyridine unit is a cornerstone in the design of homogeneous catalysts due to its strong chelating ability, which imparts stability to the metal center. researchgate.net This chelation prevents the dissociation of the ligand and subsequent deactivation of the catalyst. The electronic properties of the bipyridine ligand, which can be tuned by substituents, play a crucial role in modulating the reactivity of the metal center. researchgate.netcmu.edu

The two nitrogen atoms of the bipyridine moiety in [3,4'-Bipyridin]-5-ylmethanol coordinate to a metal ion, forming a stable five-membered ring. This stable coordination is fundamental to maintaining the integrity of the catalytic species throughout the reaction cycle. researchgate.net The reactivity of the resulting catalyst is governed by the electronic communication between the ligand and the metal. The bipyridine ligand can act as a π-acceptor, stabilizing low-valent metal centers, or its electronic properties can be modified by the methanol (B129727) group, influencing the electron density at the metal. researchgate.net

The stability and reactivity of bipyridine-based catalysts are evident in a variety of reactions, including CO2 reduction and water oxidation. rsc.orgnih.gov For instance, rhenium and manganese bipyridine carbonyl complexes are well-studied electrocatalysts for the reduction of CO2 to CO. rsc.org The bipyridine ligand in these complexes is not merely a spectator but actively participates in the catalytic cycle by accepting and transferring electrons.

A comparative look at different bipyridine-based catalysts highlights the importance of the ligand structure in determining catalytic outcomes.

Catalyst SystemReactionKey Finding
Re(bpy)(CO)₃ClCO₂ ReductionEfficient and selective for CO production. rsc.org
Mn(bpy)(CO)₃BrCO₂ ReductionApproaches the activity of rhenium analogues. rsc.org
[Ru(bipy)₃]²⁺ typePhotocatalysisInduces intracellular protein templated reactions. nih.gov

This table presents data for general bipyridine (bpy) complexes to illustrate the role of the bipyridine moiety.

Influence of the Hydroxyl Group on Catalytic Performance

The hydroxyl group in this compound introduces a proton-responsive site and the potential for hydrogen bonding, which can profoundly impact catalytic performance. mdpi.com This functional group can participate in the catalytic cycle in several ways, such as acting as a proton relay, influencing the secondary coordination sphere, or enabling catalyst immobilization.

In reactions involving proton transfer, such as the hydrogenation of CO2 to methanol, the hydroxyl group can facilitate the process by acting as an internal Brønsted acid or base. nih.govmdpi.com This can lower the activation energy of key steps in the catalytic cycle. For example, in the aqueous reforming of methanol, ruthenium complexes with pincer ligands containing hydroxyl groups have shown significant activity. acs.org

The position of the hydroxyl group on the bipyridine ring is critical. Studies on dihydroxy-bipyridine ligands have shown that the pKa of the hydroxyl groups and, consequently, the catalytic activity are highly dependent on their location. Current time information in Bangalore, IN. The ability of the hydroxyl group to deprotonate can lead to the formation of an alkoxide, which is a stronger electron-donating group and can enhance the catalytic activity of the metal center. mdpi.com

The influence of hydroxyl and other oxygen-containing groups on catalytic performance is a well-documented phenomenon in various catalytic systems. researchgate.net For instance, in the acetoxylation of acetylene, the presence of carboxyl and hydroxyl groups on the activated carbon support was found to be crucial for catalytic performance. researchgate.net

The following table summarizes the effect of hydroxyl-like functionalities in related catalytic systems.

Catalyst/SystemReactionInfluence of Hydroxyl/Oxygen Group
Ru-based pincer complexesAqueous Methanol ReformingHydroxyl groups facilitate dehydrogenation. acs.org
Zn/Activated CarbonAcetylene AcetoxylationCarboxyl and hydroxyl groups enhance catalytic performance. researchgate.net
Iridium complexes with dihydroxy-bipyridineCO₂ HydrogenationPositional effects of hydroxyl groups dictate catalytic activity. Current time information in Bangalore, IN.

This table illustrates the general influence of hydroxyl groups in catalytic systems related to the structure of this compound.

Exploration in Biological Research: Mechanistic Aspects

Molecular Recognition and Binding Mechanisms with Biomolecules

Understanding how a compound recognizes and binds to biological macromolecules is fundamental to elucidating its mechanism of action. This section delves into the specific interactions of [3,4'-Bipyridin]-5-ylmethanol with enzymes and receptors at a molecular level.

In vitro biochemical assays are essential for determining if and how a compound interacts with an enzyme's active site. aragen.com These assays measure enzyme activity in a controlled environment, allowing for the characterization of inhibitors or activators. nuvisan.combellbrooklabs.com The active site of an enzyme is a specific region, often a cleft or pocket, where the substrate binds and the chemical reaction is catalyzed. nih.govnumberanalytics.com The precise arrangement of amino acid residues within this site is critical for its function. nih.govjrc.ac.in

While specific in vitro biochemical assay data for the direct interaction of this compound with enzyme active sites is not extensively available in the public domain, the broader class of bipyridine-containing molecules has been studied as enzyme inhibitors. For example, derivatives of pyrazolo[3,4-d]pyrimidine, which can be considered bioisosteres of the purine (B94841) core found in ATP, have shown inhibitory activity against various kinases by competing for the ATP-binding site. nih.gov Similarly, studies on other bipyridine derivatives have explored their potential as inhibitors for enzymes like Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), where they interact with the catalytic pocket. ugent.be

The general approach to such studies involves:

High-Throughput Screening (HTS): To initially identify potential inhibitors from a large library of compounds. nuvisan.com

Dose-Response Assays: To determine the potency of the inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). bellbrooklabs.com

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, noncompetitive, or irreversible). libretexts.orglibretexts.org Competitive inhibitors often bear a structural resemblance to the substrate and bind to the active site. libretexts.org

Although direct evidence is sparse, the structural features of this compound, particularly the bipyridine core, suggest it could be investigated as an inhibitor for enzymes that recognize planar aromatic systems or heterocyclic moieties.

Receptor binding assays are used to measure the affinity and selectivity of a compound for a specific receptor. Affinity refers to the strength of the binding, often quantified by the inhibition constant (Ki), while selectivity describes the compound's preference for one receptor subtype over others. wikipedia.org High selectivity is a desirable trait in drug discovery as it can minimize off-target effects. numberanalytics.commdpi.com

Specific receptor binding data for this compound is not readily found in published literature. However, the bipyridine framework is a common feature in ligands for various receptors. For instance, G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes, are frequent targets. numberanalytics.commdpi.com The orthosteric site of these receptors, where the endogenous ligand binds, is often a target for drug development. mdpi.com

The evaluation of a compound like this compound would typically involve:

Radioligand Binding Assays: A classic method where the compound of interest competes with a radioactively labeled ligand of known high affinity for the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Selectivity Profiling: Testing the compound against a panel of different receptors to determine its binding profile and identify any potential off-target interactions. nih.gov

Given the structural similarities to other biologically active molecules, this compound could potentially interact with receptors such as nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neurotransmitter receptors where aromatic interactions are key for binding. researchgate.net

Enzyme Active Site Interaction Studies (In Vitro Biochemical Assays)

Structure-Activity Relationship (SAR) Studies for Molecular Target Interaction

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. dndi.orgacsmedchem.org By systematically altering different parts of a molecule, researchers can identify key functional groups and structural features responsible for its interaction with a biological target.

For the bipyridine class of compounds, SAR studies have been crucial in optimizing potency and selectivity. While a detailed SAR study specifically for this compound is not available, general principles can be inferred from related series. For example, in a series of 4-azaindole-2-piperidine derivatives investigated as anti-trypanosomal agents, the electronic properties of aromatic substituents were found to be important, with a preference for electron-rich systems. dndi.org

A hypothetical SAR exploration of this compound could involve modifications at several positions:

The Methanol (B129727) Group: This group could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or an amine to probe the importance of the hydroxyl group as a hydrogen bond donor or acceptor.

The Bipyridine Core: The nitrogen atoms' positions are critical for the molecule's geometry and electronic properties. Shifting the nitrogen on the second ring (e.g., to a [3,3'-bipyridine] or [3,2'-bipyridine] system) would significantly alter the molecule's shape and potential binding interactions.

Substitution on the Rings: Adding substituents to either of the pyridine (B92270) rings could enhance potency, improve selectivity, or modulate physicochemical properties. For instance, adding a halogen could increase metabolic stability. dndi.org

The following table illustrates potential modifications and the rationale behind them in a hypothetical SAR study.

Modification Site Example Modification Rationale
5-Methanol GroupOxidation to Carboxylic AcidIntroduce a negative charge, probe for ionic interactions.
5-Methanol GroupConversion to Methyl EtherRemove hydrogen bond donating ability, increase lipophilicity.
Pyridine RingsAddition of a Fluoro groupPotentially improve metabolic stability and binding affinity.
Pyridine NitrogenQuaternizationIntroduce a permanent positive charge, alter solubility.

This table is a hypothetical representation for educational purposes and is not based on published SAR data for this specific compound.

Interaction with Nucleic Acids (DNA/RNA) at the Chemical Level

Bipyridine-containing molecules, particularly metal complexes thereof, are well-known for their ability to interact with nucleic acids like DNA and RNA. vulcanchem.com These interactions can occur through several modes, including intercalation (stacking between base pairs), groove binding (fitting into the major or minor groove), or electrostatic interactions with the phosphate (B84403) backbone. ekb.egresearchgate.net Such interactions can interfere with crucial cellular processes like DNA replication and transcription. researchgate.net

While studies on the direct interaction of the standalone ligand this compound with nucleic acids are scarce, research on related bipyridine structures provides valuable insights. For example, some platinum-bipyridine complexes show selective binding to G-quadruplex DNA structures. umons.ac.be Ruthenium(II) complexes with substituted bipyridine ligands have been shown to interact with calf thymus DNA through partial intercalation or minor groove binding. rsc.org

The interaction of a small molecule like this compound with DNA or RNA would likely be non-covalent. Its planar bipyridine structure suggests a potential for an intercalative binding mode. Experimental techniques to study these interactions include:

UV-Visible Spectroscopy: Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.

Fluorescence Spectroscopy: An increase or decrease in the compound's fluorescence, or its ability to displace a fluorescent intercalating dye like ethidium (B1194527) bromide, can be used to determine binding affinity. rsc.org

Circular Dichroism (CD) Spectroscopy: Changes in the CD spectrum of DNA upon ligand binding can provide information about the binding mode and any conformational changes induced in the DNA.

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound is a classic sign of intercalation, as it causes the DNA helix to lengthen. ekb.eg

The ability of bipyridine moieties to enhance binding to nucleic acids is a recognized phenomenon. vulcanchem.com However, without experimental data, the specific affinity and mode of interaction for this compound remain speculative.

Mechanistic Studies of Biological Activity (e.g., Inhibition Pathways, Allosteric Modulation)

Beyond direct binding, mechanistic studies aim to understand the downstream consequences of a compound's interaction with its target. This can include the elucidation of inhibition pathways or the investigation of more complex mechanisms like allosteric modulation.

Inhibition Pathways: If this compound were found to be an enzyme inhibitor, further studies would focus on its effect on the entire biological pathway in which the enzyme operates. For example, inhibiting a key enzyme in a signaling cascade would block the downstream signals, leading to a measurable cellular effect.

Allosteric Modulation: Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site. numberanalytics.comwikipedia.org This binding induces a conformational change in the protein, which in turn alters the affinity of the orthosteric site for its natural ligand. libretexts.org Allosteric modulation can be positive (PAM), enhancing the natural ligand's effect, or negative (NAM), reducing it. mdpi.com This mechanism offers a path to greater selectivity, as allosteric sites are generally less conserved than orthosteric sites across related proteins. numberanalytics.commdpi.com

A patent document mentions ([3,4'-bipyridin]-5-yl)methanol in the context of compounds where allosteric modulation is desired. googleapis.com This suggests that the bipyridine scaffold, potentially including this specific compound, could be a starting point for developing allosteric modulators. Investigating this would require specialized assays designed to detect changes in the orthosteric ligand's affinity or efficacy in the presence of the potential modulator.

Application as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, typically by selectively interacting with a specific protein target. scnu.edu.cn Probes are invaluable tools for validating the role of a particular protein in a biological process or disease state.

For this compound to be considered a useful chemical probe, it would need to exhibit high potency and, crucially, high selectivity for a single biological target. The bipyridine moiety itself is a versatile scaffold that can be functionalized for various applications. For example, tris(2,2′-bipyridyl)ruthenium(II) is a well-known electrochemiluminescence probe used in immunoassays and nucleic acid assays. scnu.edu.cn

The methanol group on this compound provides a convenient handle for further chemical modification. It could be used to attach:

Fluorescent dyes: For visualizing the localization of the target protein within a cell.

Biotin tags: For affinity purification of the target protein and its binding partners.

Photoaffinity labels: To covalently link the probe to its target upon UV irradiation, allowing for definitive target identification.

While this compound itself is not established as a chemical probe, its structure represents a valuable starting point. Its parent scaffold, the bipyridine, is part of many systems designed to probe biological functions, from enzyme inhibition to nucleic acid interactions. ugent.beumons.ac.be

Materials Science and Advanced Applications

Integration into Functional Polymeric Materials

The integration of [3,4'-Bipyridin]-5-ylmethanol and its parent structures into functional polymeric materials, particularly metal-organic frameworks (MOFs) and coordination polymers, is a significant area of research. wikipedia.org In these materials, organic ligands, often referred to as "linkers" or "struts," connect metal ions or clusters to form extended one-, two-, or three-dimensional networks. wikipedia.orgmdpi.com The bipyridine unit is a ubiquitous ditopic ligand used for this purpose. ub.edu

Coordination polymers can be formed through the reaction of bipyridine ligands with various metal salts, such as those of copper(II), cobalt(II), or iron(III). ub.edursc.orgrsc.org The geometry of the resulting polymer, which can range from simple 1D chains to complex 3D frameworks, is influenced by factors like the metal's coordination preference, the reaction solvent, and the specific structure of the ligand. ub.edumdpi.com For instance, the first structurally characterized coordination polymer containing the 3,4'-bipyridine (B8713429) (3,4'-bpy) core was created through hydrothermal methods with copper(I), forming an infinite double-chain structure. rsc.org

The presence of the 5-ylmethanol group (-CH2OH) on the this compound molecule offers additional functionality compared to a simple bipyridine linker. This hydroxyl group can act as a site for post-synthetic modification, or its polarity and hydrogen-bonding capability can influence the framework's structure and its interactions with guest molecules within its pores. This tunability is crucial for applications in catalysis and selective gas adsorption. wikipedia.orgrsc.org

Table 1: Examples of Bipyridine-Based Coordination Polymers

Metal Ion Bipyridine Ligand Polymer Dimensionality Resulting Structure/Framework Reference(s)
Copper(I) 3,4'-Bipyridine 1D Infinite double chain with molecular boxes rsc.org
Copper(II) 4,4'-Bipyridine (B149096) 1D Zig-zag and linear polymeric chains ub.edu
Cobalt(II) 4,4'-Bipyridine 3D Pillared-layer framework rsc.org

Application in Sensor Development

The distinct chemical properties of the bipyridine moiety make it an excellent platform for the development of chemical sensors, particularly for detecting metal ions.

The two nitrogen atoms of the bipyridine unit act as a chelating agent, capable of selectively binding to specific metal ions. This binding event can be engineered to produce a measurable signal, forming the basis of a chemosensor. mdpi.com Bipyridine-based systems have been successfully developed for the detection of various metal ions, including zinc (Zn²⁺) and copper (Cu²⁺). mdpi.comnih.govmdpi.com

A notable example is a fluorescent chemosensor that incorporates a 2,2'-bipyridine (B1663995) chelator moiety into a molecule based on the Green Fluorescent Protein (GFP) chromophore. mdpi.com This sensor, GFZnP BIPY, demonstrates high selectivity and a remarkable 53-fold enhancement in fluorescence upon binding to Zn²⁺ ions. mdpi.comnih.gov This high sensitivity and selectivity allow for applications in complex biological environments, such as bioimaging of zinc in living cells. nih.gov Similarly, ruthenium-based bipyridyl complexes have been designed to be highly sensitive to Cu²⁺ ions, with a detection limit in the nanomolar range, while showing minimal response to other common metal ions. mdpi.com The design of these sensors often leverages the strong affinity between the bipyridine nitrogen atoms and the target metal ion. mdpi.com

The transduction of the metal binding event into a readable signal can be achieved through optical or electrochemical means.

Optical Sensing Mechanisms are frequently based on changes in the molecule's photoluminescent properties (fluorescence or phosphorescence). beilstein-journals.org A common mechanism is chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the bipyridine unit restricts intramolecular rotations or blocks photoinduced electron transfer (PET) pathways. semanticscholar.org These processes, which normally "quench" or suppress fluorescence in the free ligand, are inhibited upon metal complexation, leading to a significant "turn-on" fluorescent signal. mdpi.comsemanticscholar.org Another mechanism is the modulation of an intramolecular charge transfer (ICT) process upon ion binding, which can alter the emission wavelength and intensity. mdpi.com The specificity of these sensors is often determined by the unique electronic and structural changes that occur only when the intended target ion binds to the bipyridine site. osti.gov

Electrochemical Sensing Mechanisms offer an alternative detection method. scielo.brexplorationpub.com In this approach, the this compound, or a complex derived from it, would be immobilized on an electrode surface. The bipyridine unit's interaction with a target analyte, such as a metal ion, would alter the electronic environment of the complex. This change can be detected as a shift in the redox potential or a change in the amperometric current. researchgate.net For example, redox-active centers like ferrocene (B1249389) or ruthenium complexes can be incorporated with bipyridine ligands. researchgate.netrsc.org The binding of a metal ion to the bipyridine site influences the ease with which the redox center can be oxidized or reduced, providing a quantifiable electrochemical signal that correlates to the analyte's concentration. researchgate.net

Chemosensors for Metal Ions

Optoelectronic Materials Based on this compound Complexes

When complexed with certain transition metals, particularly those from the d-block like ruthenium and rhenium, bipyridine ligands form compounds with valuable photophysical properties suitable for optoelectronic applications. mdpi.comchemrxiv.org

The luminescence of metal-bipyridine complexes is often governed by a photophysical process known as metal-to-ligand charge transfer (MLCT). researchgate.netlibretexts.org In these complexes, absorption of light promotes an electron from a high-energy, metal-centered d-orbital to a lower-energy, ligand-centered π* anti-bonding orbital. libretexts.org

For example, the well-studied tris(bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, exhibits intense absorption around 450 nm due to an MLCT transition. libretexts.org Following this excitation, the complex transitions to a long-lived triplet excited state. The radiative decay from this triplet state back to the ground state results in phosphorescence (emission of light). libretexts.org Similar phenomena are observed in rhenium-bipyridine complexes, which display characteristic MLCT absorption bands around 370 nm and intra-ligand charge-transfer (LLCT) bands at shorter wavelengths (~300 nm). researchgate.netresearchgate.net The energy and lifetime of these MLCT states, and thus the color and efficiency of the luminescence, can be tuned by modifying the bipyridine ligand, making derivatives like this compound attractive for creating custom-tailored phosphorescent materials. libretexts.org

Table 2: Spectroscopic Properties of Representative Metal-Bipyridine Complexes

Complex Type Ligand Absorption Peak (Transition) Emission Characteristics Reference(s)
Rhenium Tricarbonyl [2,2'-bipyridin]-5-ylmethanol ~370 nm (MLCT) Luminescent chemrxiv.orgresearchgate.net
Ruthenium(II) 2,2'-Bipyridine ~452 nm (MLCT) Fluorescent/Phosphorescent libretexts.org

The robust luminescent properties of metal-bipyridine complexes make them prime candidates for use in Organic Light-Emitting Diodes (OLEDs) . Heavy metal complexes, particularly of iridium(III) and ruthenium(II), are highly efficient phosphorescent emitters. Complexes formed with this compound could function as the emissive dopant within the light-emitting layer of an OLED device. By tuning the ligand structure, the emission color can be precisely controlled across the visible spectrum.

In the realm of solar cells , the charge-transfer properties of these complexes are of great interest. osti.gov In Dye-Sensitized Solar Cells (DSSCs), a ruthenium-bipyridine complex can act as the photosensitizer. It absorbs sunlight, promoting the MLCT state, from which an electron is injected into the semiconductor's (e.g., TiO₂) conduction band, initiating the flow of electric current. libretexts.org Furthermore, polymers and small molecules are used as interface layers in perovskite and organic solar cells to enhance charge carrier separation and reduce recombination, thereby improving efficiency. mdpi.com The ability of this compound to coordinate with metals and its inherent polarity could allow its derivatives to function as effective hole or electron transfer materials or as interface modifiers to improve the performance and stability of next-generation photovoltaic devices. mdpi.comsolarmagazine.com

Luminescent Properties and Charge Transfer Phenomena

Surface Functionalization and Interface Chemistry

There is no available research in the public domain that specifically investigates the use of this compound for surface functionalization or its behavior at chemical interfaces. The functionalization of surfaces is a critical area in materials science for tailoring properties such as wettability, adhesion, and biocompatibility. While the hydroxymethyl (-CH₂OH) group on the molecule could theoretically be used for grafting onto surfaces through esterification or other reactions, and the pyridine (B92270) rings could interact with surfaces or act as coordination sites, no studies have been published to confirm or explore these possibilities for this specific compound.

Design of Smart Supramolecular Assemblies

Similarly, there is a lack of specific literature on the use of this compound as a primary component in the design of "smart" supramolecular assemblies. Smart materials are designed to respond to external stimuli, and while bipyridine-based ligands can be incorporated into such systems, the unique role of this compound has not been documented. The asymmetric nature of the 3,4'-bipyridine core, combined with the hydrogen-bonding capability of the methanol (B129727) group, could theoretically lead to novel self-assembly motifs and responsive materials. For instance, the first coordination polymer involving the parent 3,4'-bipyridine ligand (without the methanol group) has been characterized, indicating the potential for this isomer to form extended structures. iitkgp.ac.in However, dedicated research to harness these features for creating smart assemblies with this specific molecule has not been reported.

Derivatization and Chemical Transformations of 3,4 Bipyridin 5 Ylmethanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in [3,4'-Bipyridin]-5-ylmethanol is a key site for functionalization, enabling the introduction of diverse chemical groups through esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers is a fundamental transformation for modifying the compound's steric and electronic properties.

Esterification: The formation of an ester from this compound can be readily achieved through reaction with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. chim.itmdpi.comrsc.org This equilibrium-driven reaction typically involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). mdpi.com The use of a large excess of the alcohol or the removal of water can drive the reaction to completion. rsc.org Alternatively, more reactive acylating agents such as acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), to achieve high yields under milder conditions. rsc.orgmedcraveonline.com These methods allow for the synthesis of a wide range of ester derivatives.

Etherification: The synthesis of ethers from this compound can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the desired ether. Another approach is the reductive alkylation of methanol (B129727) by ketones, which can be catalyzed by heterogeneous palladium catalysts. rsc.org

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, [3,4'-bipyridine]-5-carbaldehyde, or further to [3,4'-bipyridine]-5-carboxylic acid, depending on the choice of oxidant and reaction conditions. researchgate.netorganic-chemistry.org

Oxidation to Aldehyde: Partial oxidation to the aldehyde requires careful selection of reagents to prevent overoxidation to the carboxylic acid. organic-chemistry.org Common methods include using pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). scielo.br Another effective method for oxidizing methyl-substituted bipyridines, which is analogous to the oxidation of the hydroxymethyl group, involves the use of selenium dioxide (SeO₂) in diglyme (B29089) at reflux. thieme-connect.com For instance, the oxidation of 4,4′-dimethyl-2,2′-bipyridine with SeO₂ yields 4-methyl-2,2′-bipyridine-4′-carbaldehyde. thieme-connect.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents or more vigorous conditions are used for the complete oxidation to the carboxylic acid. researchgate.net Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution are commonly employed. scielo.br Heating the alcohol under reflux with an excess of the oxidizing agent ensures that the intermediate aldehyde is fully converted to the carboxylic acid. researchgate.net The synthesis of [3,3'-Bipyridine]-5-carboxylic acid, an isomer of the target product, is often achieved by the hydrolysis of a corresponding methyl ester precursor using a base like lithium hydroxide. vulcanchem.com

Table 1: Representative Oxidation Reactions of Bipyridine Alcohols and Precursors This table presents analogous reactions on closely related bipyridine scaffolds, as specific examples for this compound are not extensively documented. The principles are directly applicable.

Starting Material Reagent(s) & Conditions Product Yield Reference(s)
4,4'-Dimethyl-2,2'-bipyridine SeO₂, diglyme, reflux, 12 h 4-Methyl-2,2'-bipyridine-4'-carbaldehyde 32% thieme-connect.com
4,4'-Dimethyl-2,2'-bipyridine K₂Cr₂O₇, H₂SO₄ 2,2'-Bipyridine-4,4'-dicarboxylic acid 85% scielo.br
5-(Bromomethyl)-2,2'-bipyridine (B8747334) KMnO₄, H₂SO₄/H₂O [2,2'-Bipyridine]-5-carbaldehyde -
Methyl [2,2'-bipyridine]-5-carboxylate LiOH, THF/H₂O [2,2'-Bipyridine]-5-carboxylic acid - vulcanchem.com

Conversion to Halogenated Derivatives

The hydroxyl group can be readily substituted by a halogen atom, producing halomethyl-bipyridine derivatives. These compounds are valuable synthetic intermediates, as the halogen serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

The most common methods involve treating the alcohol with standard halogenating agents. For the synthesis of the chloromethyl derivative, 5-(chloromethyl)-3,4'-bipyridine, thionyl chloride (SOCl₂) is a highly effective reagent. rsc.orgresearchgate.net For the bromomethyl analogue, 5-(bromomethyl)-3,4'-bipyridine, phosphorus tribromide (PBr₃) is frequently used. researchgate.net Another well-established method for bromination involves using N-bromosuccinimide (NBS) in conjunction with a radical initiator like azobisisobutyronitrile (AIBN). rsc.org

Table 2: Synthesis of Halomethyl-Bipyridines from Hydroxymethyl Precursors This table provides data from the synthesis of isomeric halomethyl-bipyridines, demonstrating common and effective synthetic routes.

Starting Material Reagent(s) & Conditions Product Yield Reference(s)
[2,2'-Bipyridin]-5-ylmethanol SOCl₂, NaHCO₃, 80°C, 2h 5-(Chloromethyl)-2,2'-bipyridine (B31925) 80-83% researchgate.net
[2,2'-Bipyridin]-6-ylmethanol SOCl₂, NaHCO₃, 80°C, 2h 6-(Chloromethyl)-2,2'-bipyridine 80-83% researchgate.net
[2,2'-Bipyridin]-5-ylmethanol PBr₃, dry DCM, rt, 10h 5-(Bromomethyl)-2,2'-bipyridine 77-89% researchgate.net
[2,2'-Bipyridin]-6-ylmethanol PBr₃, dry DCM, rt, 10h 6-(Bromomethyl)-2,2'-bipyridine 77-89% researchgate.net

Functionalization of the Bipyridine Core

Beyond the hydroxyl group, the bipyridine ring system itself offers rich chemistry, allowing for functionalization through reactions at the nitrogen atoms or the carbon atoms of the aromatic rings.

Alkylation and Arylation Reactions

N-Alkylation: The nitrogen atoms of the bipyridine rings are nucleophilic and can be alkylated to form quaternary pyridinium salts, often referred to as viologens when 4,4'-bipyridine (B149096) is the core. This reaction is typically carried out by treating the bipyridine with an alkyl halide, such as methyl iodide. researchgate.net The alkylation of a partially hydrogenated [3,4']bipyridine derivative with iodomethane (B122720) has been shown to proceed efficiently, yielding the corresponding 1',4'-dihydro[3,4']bipyridin-1-ium iodide. researchgate.net Such N-alkylation reactions are fundamental in modifying the electronic properties of the bipyridine ligand.

C-Alkylation (Minisci Reaction): The Minisci reaction provides a powerful method for the direct C-H alkylation of electron-deficient N-heterocycles. chim.itwikipedia.org The reaction involves the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation with silver nitrate (B79036) and ammonium (B1175870) persulfate, which then adds to the protonated bipyridine ring. wikipedia.org This method allows for the introduction of primary, secondary, and tertiary alkyl groups. researchgate.net Recent advancements using photocatalysis or milder oxidants like Selectfluor have expanded the scope and functional group tolerance of this transformation. chim.itucmerced.edu

C-Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura cross-coupling reaction is a premier method for forming C-C bonds and is widely used to synthesize arylated bipyridines. mdpi.comconsensus.app This reaction typically involves the palladium-catalyzed coupling of a halo-bipyridine (or a bipyridine-boronic acid/ester) with a boronic acid/ester partner (or a halide partner) in the presence of a base. consensus.appnih.gov To apply this to this compound, the hydroxyl group would first be converted to a halide (e.g., bromide), which can then participate in the Suzuki coupling to introduce an aryl group at the 5-methyl position. Alternatively, functionalization of the bipyridine core at other positions would require a pre-existing halide or boronic acid at the desired site.

Introduction of Other Functional Groups

Various other functional groups can be installed on the bipyridine core to further tune its properties. One notable method is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the aromatic ring. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to achieve electrophilic formylation. For 2,2'-bipyridine (B1663995), the reaction preferentially occurs at the electron-rich 5-position. This provides a direct route to introduce a carbaldehyde group onto the bipyridine backbone, which can then be used for further synthetic elaborations.

Synthesis of Libraries of Novel Derivatives

The generation of compound libraries from a core molecular scaffold is a cornerstone of modern drug discovery and materials science. This high-throughput approach allows for the systematic exploration of chemical space around a promising lead structure to identify derivatives with optimized properties. For scaffolds like this compound, library synthesis enables the exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).

In principle, a library of derivatives can be generated by reacting the parent methanol with a diverse set of reagents to modify the hydroxymethyl group, or by utilizing the bipyridine nitrogen atoms for quaternization or coordination. A common strategy involves parallel synthesis techniques where the core scaffold is distributed into an array of reaction vessels, and a different reactant is added to each to produce a unique derivative.

A practical example of this approach is seen in the development of AMP-activated protein kinase (AMPK) activators for cancer therapy. jst.go.jp Researchers synthesized a library of compounds based on a related 3,4'-bipyridine (B8713429) scaffold to optimize a lead compound. jst.go.jp By systematically varying substituents on the pyridine rings, they were able to identify a derivative, compound 25 , with potent AMPK activating activity and improved aqueous solubility. jst.go.jp This process of optimization through library synthesis highlights a key strategy for enhancing the therapeutic potential of a lead compound. jst.go.jp

Biological production methods can also be employed to generate large and diverse compound libraries. nih.gov By engineering metabolic pathways in microorganisms like Escherichia coli, it is possible to produce hundreds of derivatives from a starting molecule. nih.gov This strategy, while more common for natural product scaffolds like tryptamine, demonstrates the power of library generation for screening against a wide array of biological targets. nih.gov

Strategic Modifications for Enhanced Properties or Targeted Applications

Strategic modifications of this compound are aimed at installing new functionalities to achieve a specific purpose, such as enhancing biological efficacy, altering photophysical properties, or enabling coordination to metal ions. The hydroxymethyl group (-CH₂OH) is a primary site for such chemical transformations.

Activation of the Hydroxymethyl Group: A common initial step is the conversion of the alcohol into a more reactive functional group, such as a halide. This transformation turns the otherwise unreactive hydroxymethyl group into a good electrophilic site, susceptible to nucleophilic substitution. For instance, treatment of the analogous [2,2'-bipyridin]-5-ylmethanol with reagents like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) or thionyl chloride (SOCl₂) yields the corresponding 5-(bromomethyl)- or 5-(chloromethyl)-2,2'-bipyridine. chemrxiv.orgnih.gov This halomethyl derivative serves as a key intermediate for further functionalization.

Table 1: Example Derivatizations of the Methanol Moiety in Bipyridyl Methanols

Starting Material Reagent(s) Product Purpose/Application Reference(s)
[2,2'-Bipyridin]-5-ylmethanol PBr₃ or NBS/PPh₃ 5-(Bromomethyl)-2,2'-bipyridine Intermediate for further synthesis chemrxiv.orgnih.gov
[2,2'-Bipyridin]-5-ylmethanol SOCl₂ 5-(Chloromethyl)-2,2'-bipyridine Ligand for anticancer metal complexes chemrxiv.org
5-(Bromomethyl)-2,2'-bipyridine Diethyl acetamidomalonate, followed by hydrolysis (2,2'-Bipyridin-5-yl)alanine Genetically encodable unnatural amino acid for protein self-assembly nih.gov

Applications in Medicinal Chemistry: The strategic modification of bipyridine scaffolds is a prominent strategy in the design of therapeutic agents. In one study, a library of rhenium tricarbonyl complexes was prepared using halomethyl-functionalized 2,2'-bipyridine ligands derived from the corresponding alcohols. chemrxiv.org The goal was to create compounds capable of ligand-based alkylating reactions for anticancer activity. chemrxiv.org The study found that a complex featuring a 5-(chloromethyl)-2,2'-bipyridine ligand showed significant inhibition of pancreatic tumor growth in vivo. chemrxiv.orgresearchgate.net This demonstrates a targeted strategy where the methanol group is converted into a reactive warhead to confer a specific biological function.

Applications in Biomaterials and Supramolecular Chemistry: The derivatization of bipyridinyl methanol compounds is also crucial for creating advanced materials. The conversion of [2,2'-bipyridin]-5-ylmethanol into 5-(bromomethyl)-2,2'-bipyridine was the first step in the synthesis of (2,2'-Bipyridin-5-yl)alanine, an unnatural amino acid. nih.gov This modified amino acid, containing a metal-chelating bipyridine unit, was then genetically incorporated into proteins. nih.gov The addition of metal ions subsequently drove the self-assembly of these proteins into diverse, well-defined architectures, showcasing a sophisticated strategy for creating functional biomaterials. nih.gov Bipyridine ethers, synthesized from related bipyridine diols, are also key precursors for macrocycles and other supramolecular structures. mdpi.com

The table below illustrates a library of derivatives synthesized around a related [3,4'-bipyridine] core to optimize AMPK activation, demonstrating the power of strategic modifications for enhancing a specific biological property. jst.go.jp

Table 2: Example of a Derivative Library for Targeted Application (AMPK Activation)

Compound R³ (Modification) AMPK Activation (EC₅₀, µM)
4a (Lead) H H 4-Fluorobenzyl 0.22
18a H H Benzotriazol-1-ylmethyl 0.81
18b H H 2-Fluorobenzyl 0.13
18c H H 3-Fluorobenzyl 0.17
25 (Optimized) Me Me 4-Fluorobenzyl 0.045

Data sourced from a study on AMPK activators based on a 3,4'-bipyridine scaffold. jst.go.jp

These examples underscore how the strategic chemical transformation of this compound and its analogues provides access to a vast chemical space, enabling the development of novel molecules for targeted applications in medicine, materials science, and beyond.

Future Research Directions and Perspectives

Unexplored Synthetic Pathways and Methodologies

While established methods for synthesizing bipyridine derivatives exist, the development of more efficient, cost-effective, and sustainable pathways for [3,4'-Bipyridin]-5-ylmethanol and its analogues remains a critical research area. mdpi.com Many current syntheses of bipyridines suffer from low conversion rates and require harsh reaction conditions. mdpi.com

Future research should focus on:

Direct C-H Functionalization: Developing novel transition-metal-catalyzed or rare earth metal-catalyzed methods for the direct functionalization of pyridine (B92270) scaffolds could provide more atom-economical routes. researchgate.net This approach avoids the pre-functionalization of starting materials, simplifying the synthetic sequence.

Transition-Metal-Free Couplings: Exploring transition-metal-free C-H functionalization, perhaps utilizing organic radicals, offers a greener alternative to traditional metal-catalyzed cross-coupling reactions. mdpi.com

Novel Coupling Strategies: Investigating alternative coupling reactions beyond the standard Suzuki, Stille, and Negishi couplings could overcome some of their limitations, such as the use of toxic organotin reagents in Stille coupling. mdpi.com For instance, decarboxylative cross-coupling presents a promising avenue. preprints.org

Cyclocondensation Reactions: Further exploring flexible routes like the cyclocondensation of β-ketoenamides could enable the synthesis of highly and unsymmetrically functionalized bipyridine derivatives that are otherwise difficult to access. beilstein-journals.orgresearchgate.net

Nucleophilic Aromatic Substitution: A recently reported method using cationic trimethylaminated bipyridines for nucleophilic aromatic substitution showcases a promising strategy for creating diverse C-O, C-S, and C-F bonds under mild conditions. acs.org Expanding this methodology to include the [3,4'-bipyridine] isomer could be a fruitful area of research.

A comparative table of potential synthetic strategies is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Direct C-H Functionalization Atom economy, reduced stepsDevelopment of novel, efficient catalysts (e.g., rare earth metals) researchgate.net
Transition-Metal-Free Coupling Reduced toxicity, sustainabilityExploration of radical-based reaction mechanisms mdpi.com
Novel Cross-Coupling Overcoming limitations of existing methodsInvestigating decarboxylative and other new coupling reactions preprints.org
Cyclocondensation Access to complex substitution patternsDefining the scope and limitations for unsymmetrical derivatives beilstein-journals.orgresearchgate.net
Nucleophilic Substitution Mild conditions, functional group diversityApplication to different bipyridine isomers and complex molecules acs.org

Expanding the Scope of Coordination Chemistry and MOF Applications

The bipyridine unit is a cornerstone of coordination chemistry, and the functional methanol (B129727) group in this compound offers an additional site for coordination or post-synthetic modification. libretexts.org Future work in this area should aim to:

Design of Novel Metal-Organic Frameworks (MOFs): The use of mixed-ligand systems, incorporating this compound with other organic linkers like carboxylates, can lead to new MOFs with unique topologies and properties. researchgate.net Research should target MOFs with enhanced stability and porosity for applications in gas storage and separation. mdpi.comcam.ac.uk

Sensing Applications: The tunable electronic properties and potential for specific host-guest interactions make MOFs based on this ligand promising for chemical sensing. researchgate.net Future studies could explore the development of sensors for environmental pollutants or volatile organic compounds, such as methanol. researchgate.net

Heterogeneous Catalysis: MOFs can serve as platforms for heterogeneous catalysts, encapsulating active metal centers within a porous and stable framework. researchgate.net The functional handle of this compound could be used to anchor catalytic species or to modulate the catalytic activity of the framework itself.

"Expanded Ligand" Concepts: The complex itself can be viewed as a larger, "expanded ligand" or "metalloligand," where the coordinated metal center acts as a bridge between multiple bipyridine units. mdpi.com This approach allows for the construction of complex, multi-dimensional coordination networks. mdpi.com

Application AreaResearch GoalPotential Impact
MOF Synthesis Novel topologies, enhanced stabilityImproved materials for gas storage, separation, and catalysis researchgate.netmdpi.com
Chemical Sensing High sensitivity and selectivityAdvanced sensors for environmental monitoring and industrial process control researchgate.net
Heterogeneous Catalysis Site-isolated catalytic centersEfficient and recyclable catalysts for chemical transformations researchgate.net
Supramolecular Assembly Complex coordination networksDesign of functional materials with tailored properties mdpi.com

Advancements in Catalytic Efficiencies and Selectivities

Bipyridine ligands are ubiquitous in homogeneous catalysis. mdpi.com The specific steric and electronic profile of this compound, combined with its functional group, offers opportunities for designing highly selective and efficient catalysts.

Key research directions include:

Asymmetric Catalysis: Designing chiral variants of this compound is a significant, yet challenging, goal. chemrxiv.org The development of new chiral bipyridine skeletons is needed for highly sterically demanding reactions. chemrxiv.org

Tandem Catalysis: The methanol group could act as a secondary catalytic site or a recognition site, enabling tandem or cooperative catalytic cycles where the ligand actively participates in the reaction mechanism beyond simple coordination.

Improving Selectivity: A major challenge in catalysis is enhancing selectivity towards a desired product. nih.govresearchgate.net Future studies could focus on tuning the ligand structure to steer reaction mechanisms, for example, by modifying the electronic properties to favor one reaction pathway over another. nih.gov

Photocatalysis and Electrocatalysis: Bipyridine complexes, particularly of ruthenium and cobalt, are well-known for their roles in light-driven reactions and hydrogen evolution. nih.govrsc.org Investigating this compound-based complexes in these areas could lead to more robust and efficient systems for solar energy conversion and storage.

Deeper Computational Insights into Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.netmdpi.comresearchgate.net Future computational studies on this compound should aim to:

Predict Reaction Pathways: Use methods like the Artificial Force-Induced Reaction (AFIR) to explore and predict the outcomes of potential synthetic reactions, guiding experimental efforts towards the most promising routes. hokudai.ac.jp

Analyze Ligand-Metal Interactions: Perform detailed analyses of the electronic structure of metal complexes to understand the nature of the metal-ligand bond, including σ-donor and π-acceptor characteristics. researchgate.net This knowledge is crucial for designing ligands with specific electronic properties for catalytic applications.

Model Catalytic Cycles: Simulate entire catalytic cycles to identify rate-determining steps and transition states. This can provide insights into how modifications to the ligand structure, such as altering the substituents, can enhance catalytic performance. wikipedia.org

Screen for New Applications: Employ high-throughput computational screening to predict the suitability of this compound-based materials (e.g., MOFs) for applications like gas storage or sensing before undertaking extensive experimental synthesis.

Computational MethodResearch ObjectiveExpected Outcome
DFT Geometry Optimization Determine stable conformations and electronic structureAccurate prediction of molecular properties and reactivity descriptors researchgate.netajchem-a.com
Time-Dependent DFT (TD-DFT) Predict electronic absorption and emission spectraUnderstanding of photophysical properties for applications in sensing and photocatalysis chemicalbook.com
Reaction Pathway Modeling Elucidate reaction mechanisms and activation barriersRational design of more efficient synthetic routes and catalysts hokudai.ac.jp
Molecular Docking Predict binding interactions with biological targetsIdentification of potential biomedical applications nih.govresearchgate.net

Novel Applications in Emerging Technologies and Interdisciplinary Fields

The versatility of this compound makes it a candidate for application in a range of emerging technologies. This requires an interdisciplinary approach, combining expertise from chemistry, materials science, biology, and engineering. researchgate.netjournalofinterdisciplinarysciences.cominformationr.net

Potential areas for exploration include:

Biomedical Applications: The bipyridine scaffold is present in molecules with biological activity. mdpi.com Investigating the potential of this compound and its metal complexes as therapeutic or diagnostic agents is a promising avenue. researchgate.net For example, rhenium tricarbonyl complexes with functionalized bipyridine ligands have shown anticancer activity. researchgate.net MOFs derived from this ligand could also be explored for drug delivery. nih.gov

Materials Science: The ability to form robust coordination polymers and self-assembled monolayers makes this compound interesting for the development of functional surfaces and interfaces. acs.org For instance, bipyridine-based surface modification has been shown to enhance the adhesion of copper, which is relevant for aerospace and electronics. nih.gov

Optoelectronics: Bipyridine complexes are known for their rich photophysical properties, including their use as photosensitizers. mdpi.com The functional methanol group could be used to tune these properties or to link the chromophore to other components in devices like dye-sensitized solar cells or organic light-emitting diodes (OLEDs).

Challenges and Opportunities in this compound Research

Despite the promising future directions, several challenges must be addressed to unlock the full potential of this compound.

Challenges:

Scalable Synthesis: Developing synthetic routes that are not only efficient but also scalable and economically viable for industrial applications is a primary hurdle. mdpi.com

Stability of Materials: For applications in catalysis and materials science, the long-term chemical and thermal stability of the resulting complexes and MOFs is crucial. mdpi.com

Chirality: The synthesis of enantiomerically pure chiral bipyridine ligands remains a significant synthetic challenge. chemrxiv.org

Toxicity and Biocompatibility: For any potential biomedical applications, the toxicity and biocompatibility of the compound and its metal complexes must be thoroughly evaluated. nih.gov

Opportunities:

Modularity: The structure of this compound is highly modular. The pyridine rings and the methanol group can be independently functionalized, allowing for fine-tuning of its properties for specific applications. beilstein-journals.org

Interdisciplinary Collaboration: The diverse potential applications of this compound create opportunities for collaboration between synthetic chemists, materials scientists, computational chemists, and biologists. researchgate.net

Fundamental Science: Research on this molecule can contribute to a deeper fundamental understanding of C-H activation, coordination chemistry, and catalysis. researchgate.net

Q & A

Q. What are the most reliable synthetic routes for [3,4'-Bipyridin]-5-ylmethanol, and how can reaction conditions be optimized?

The primary synthesis involves reducing a ketone precursor (e.g., [3,4'-bipyridin]-5-yl ketone) with sodium borohydride (NaBH4) in ethanol under inert gas (argon) at 85°C for 3 hours . Critical parameters include:

  • Solvent purity : Anhydrous ethanol ensures higher yields.
  • Stoichiometry : A 1:2 molar ratio of ketone to NaBH4 minimizes side reactions.
  • Workup : Acidic quenching (e.g., HCl) followed by dichloromethane (DCM) extraction isolates the product. Alternative routes include catalytic hydrogenation, but NaBH4 is preferred for scalability and safety .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : <sup>1</sup>H NMR confirms the hydroxymethyl group (δ 4.6–4.8 ppm, singlet) and bipyridine aromatic protons (δ 7.5–8.9 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 201.1 (M+H)<sup>+</sup> .
  • IR : A broad O–H stretch (~3200–3400 cm<sup>−1</sup>) and C–O vibration (~1050 cm<sup>−1</sup>) verify the alcohol moiety .

Q. How does the hydroxymethyl group influence the compound’s reactivity in derivatization?

The hydroxymethyl group undergoes halogenation (e.g., with PBr3 or SOCl2) to yield bromo- or chloromethyl derivatives, enabling cross-coupling or nucleophilic substitution . Key steps:

  • Bromination : React with PBr3 in dry DCM (0°C to RT, 12 hours) for >85% conversion.
  • Chlorination : Use SOCl2 under reflux (40°C, 4 hours), followed by neutralization with NaHCO3.

Advanced Research Questions

Q. How do structural modifications of this compound affect its bioactivity?

Substituents at the 6-position and bipyridine ring significantly alter pharmacological properties:

CompoundModificationBioactivity ImpactSource
MilrinonePyridone at C5Cardiotonic activity (PDE3 inhibition)
AmrinoneAmino group at C5Reduced potency vs. Milrinone
6-Chloro derivativeCl at C6Enhanced kinase inhibition

Methodological Insight : Use SAR studies with computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like phosphodiesterases .

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). For example, a compound structurally related to this compound showed opposite effects on SARM1 activation in neuronal vs. cancer cells . Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HEK293T for consistency).
  • Dose-response curves : Calculate IC50 values with GraphPad Prism to compare potency across studies .
  • Control experiments : Include known inhibitors (e.g., NAD<sup>+</sup> for SARM1 studies) to validate mechanisms .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability to proteins (e.g., 1 µs simulations in GROMACS).
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with the hydroxymethyl group) using Schrödinger Suite .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?

  • Prodrug Design : Esterify the hydroxymethyl group (e.g., acetyl or phosphate esters) to enhance membrane permeability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS/MS .
  • Solubility Screening : Use shake-flask method in PBS (pH 7.4) and PEG 400 as co-solvent if needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.